(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide
Brand Name: Vulcanchem
CAS No.: 374630-39-4
VCID: VC6366941
InChI: InChI=1S/C20H22N4O2/c1-3-26-17-10-8-16(9-11-17)15(2)22-23-20(25)12-13-24-14-21-18-6-4-5-7-19(18)24/h4-11,14H,3,12-13H2,1-2H3,(H,23,25)/b22-15-
SMILES: CCOC1=CC=C(C=C1)C(=NNC(=O)CCN2C=NC3=CC=CC=C32)C
Molecular Formula: C20H22N4O2
Molecular Weight: 350.422

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide

CAS No.: 374630-39-4

Cat. No.: VC6366941

Molecular Formula: C20H22N4O2

Molecular Weight: 350.422

* For research use only. Not for human or veterinary use.

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide - 374630-39-4

Specification

CAS No. 374630-39-4
Molecular Formula C20H22N4O2
Molecular Weight 350.422
IUPAC Name 3-(benzimidazol-1-yl)-N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]propanamide
Standard InChI InChI=1S/C20H22N4O2/c1-3-26-17-10-8-16(9-11-17)15(2)22-23-20(25)12-13-24-14-21-18-6-4-5-7-19(18)24/h4-11,14H,3,12-13H2,1-2H3,(H,23,25)/b22-15-
Standard InChI Key SSVGVCRKAIANQJ-JCMHNJIXSA-N
SMILES CCOC1=CC=C(C=C1)C(=NNC(=O)CCN2C=NC3=CC=CC=C32)C

Introduction

Chemical Structure and Physicochemical Properties

The compound features a benzimidazole core linked to a hydrazone moiety through a propane spacer. The Z-configuration of the hydrazone group is critical for its stereochemical orientation, influencing molecular interactions with biological targets. Key physicochemical parameters include:

PropertyValue
IUPAC Name3-(Benzimidazol-1-yl)-N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]propanamide
Molecular FormulaC₂₀H₂₂N₄O₂
Molecular Weight350.422 g/mol
Canonical SMILESCCOC1=CC=C(C=C1)/C(=N\NC(=O)CCN2C=NC3=CC=CC=C32)/C
Topological Polar Surface Area85.7 Ų

The benzimidazole ring contributes to π-π stacking interactions, while the hydrazone group enables hydrogen bonding, both essential for target binding.

Synthesis and Structural Characterization

Synthetic Route

A validated synthesis involves:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

  • Hydrazone Coupling: Reaction of the benzimidazole-propane intermediate with 4-ethoxyacetophenone hydrazone in ethanol at reflux .

Analytical Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H, imidazole-H), 7.89–7.21 (m, aromatic-H), 4.12 (q, J=7.0 Hz, OCH₂CH₃), 2.98 (t, J=6.5 Hz, CH₂N) .

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Anticancer Activity and Mechanisms

In Vitro Cytotoxicity

In a panel of 60 human cancer cell lines (NCI-60), structurally analogous compounds demonstrated potent activity:

Cell LineGrowth Inhibition (%)Reference
Leukemia (HL-60)84 ± 3.2
Breast (MCF-7)76 ± 2.8
Colon (HCT-116)68 ± 4.1

These derivatives exhibited IC₅₀ values comparable to camptothecin (0.12–1.8 μM vs. 0.03–0.15 μM) .

Mechanistic Insights

Molecular docking studies into vascular endothelial growth factor receptor-2 (VEGFR-2) revealed:

  • Binding Affinity: Dock scores of -9.2 kcal/mol for compound 3a vs. -10.1 kcal/mol for sorafenib .

  • Key Interactions:

    • Hydrogen bonds with Cys919 and Asp1046.

    • Hydrophobic contacts in the ATP-binding pocket.

This suggests antiangiogenic potential through VEGFR-2 inhibition, a mechanism distinct from topoisomerase I targeting .

Structure-Activity Relationships (SAR)

Critical structural determinants for activity include:

  • Benzimidazole Core: Essential for DNA intercalation and kinase inhibition.

  • 4-Ethoxyphenyl Group: Enhances lipophilicity (clogP = 3.1), improving membrane permeability.

  • Hydrazone Linker: Stabilizes the Z-configuration, optimizing target engagement.

Modification studies show that halogen substitution at the benzimidazole 5-position increases potency by 2–3 fold .

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